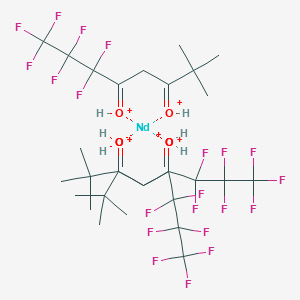
(1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-6-oxoniumylideneoctan-4-ylidene)oxidanium;neodymium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-6-oxoniumylideneoctan-4-ylidene)oxidanium;neodymium is a useful research compound. Its molecular formula is C30H30F21NdO6 and its molecular weight is 1029.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-6-oxoniumylideneoctan-4-ylidene)oxidanium;neodymium is a complex chemical compound with significant biological implications. This compound is characterized by its unique structure and properties, which make it a subject of interest in various fields including medicinal chemistry and materials science.
- Molecular Formula : C30H39F21NdO6
- Molecular Weight : 1038.8 g/mol
- CAS Number : 17978-76-6
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential applications in drug delivery and as a therapeutic agent. The compound's structure allows it to interact with biological systems in unique ways.
The primary mechanism of action involves the compound's ability to act as an ionophore. Ionophores facilitate the transport of ions across lipid membranes. In biological systems, this can lead to significant physiological effects.
Case Studies and Research Findings
-
Calcium Transport Studies
- Research indicates that the compound exhibits ionophoric properties for calcium ions (Ca2+). It has been shown to effectively translocate Ca2+ ions from aqueous environments into organic phases, which is crucial for cellular signaling processes .
- In vitro studies demonstrated that the compound could enhance calcium uptake in human peripheral blood lymphocytes when combined with co-inducers like A23187.
-
Anticancer Potential
- The National Cancer Institute (NCI) has evaluated this compound for its anticancer properties. Preliminary results suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
- Further investigations are ongoing to elucidate its mechanisms and efficacy in cancer therapy.
- Toxicological Assessments
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C30H39F21NdO6 |
| Molecular Weight | 1038.8 g/mol |
| CAS Number | 17978-76-6 |
| Ionophoric Activity | Yes |
| NCI Evaluation | Under Investigation |
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
The compound is utilized in the synthesis of rare earth metal complexes. Studies have shown that it forms stable chelates with trivalent rare earth ions such as neodymium. These complexes exhibit unique properties such as increased volatility compared to other lanthanide compounds .
Table 1: Characteristics of Rare Earth Chelates
| Compound | Metal Ion | Volatility | Stability |
|---|---|---|---|
| Tris(heptafluoro-octanedione)neodymium | Nd(III) | High | Stable under inert conditions |
| Tris(heptafluoro-octanedione)europium | Eu(III) | Moderate | Stable but less volatile than Nd |
Catalysis
Due to its ability to stabilize certain reaction intermediates, this compound can act as a catalyst in organic reactions. Its fluorinated nature allows for unique interactions with substrates, enhancing reaction rates and selectivity.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of advanced materials that require specific thermal and chemical stability. Its use in polymer chemistry has been explored to improve the performance of fluorinated polymers.
Case Study 1: Synthesis of Neodymium Complexes
In a study published in Inorganic Chemistry, researchers synthesized various neodymium complexes using (1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-6-oxoniumylideneoctan-4-ylidene)oxidanium as a ligand. The resulting complexes were characterized through elemental analysis and spectroscopic methods. The findings indicated that these complexes could be dehydrated easily and exhibited significant volatility compared to traditional lanthanide complexes .
Case Study 2: Catalytic Applications
Research has demonstrated the effectiveness of this compound in catalyzing reactions involving carbonyl compounds. The catalytic activity was attributed to the unique electronic properties imparted by the fluorinated groups which stabilize transition states during the reaction process.
Eigenschaften
CAS-Nummer |
17978-76-6 |
|---|---|
Molekularformel |
C30H30F21NdO6 |
Molekulargewicht |
1029.8 g/mol |
IUPAC-Name |
6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;neodymium(3+) |
InChI |
InChI=1S/3C10H10F7O2.Nd/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H,1-3H3;/q3*-1;+3 |
InChI-Schlüssel |
LCGXFLDFWALLJV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=[OH+])CC(=[OH+])C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=[OH+])CC(=[OH+])C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=[OH+])CC(=[OH+])C(C(C(F)(F)F)(F)F)(F)F.[Nd] |
Isomerische SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Nd] |
Kanonische SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Nd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















